molecular formula C24H18N4O2 B14113657 3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B14113657
M. Wt: 394.4 g/mol
InChI Key: FETMLYORXVJAPD-UHFFFAOYSA-N
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Description

3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a phenylpyrazolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole derivative with a benzyloxyphenyl halide in the presence of a base such as potassium carbonate.

    Cyclization to form the oxadiazole ring: The final step involves the cyclization of the intermediate with a suitable reagent like phosphoryl chloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-(benzyloxy)phenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H18N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-15H,16H2,(H,25,27)

InChI Key

FETMLYORXVJAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=C(NN=C4)C5=CC=CC=C5

Origin of Product

United States

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